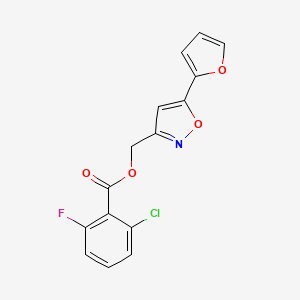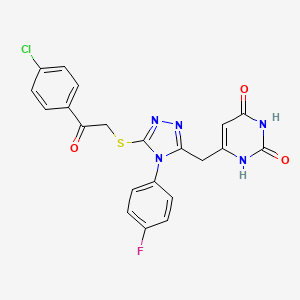
6-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups, including a pyrimidine dione, a 1,2,4-triazole, and a thioether linking the two. These types of compounds are often found in pharmaceuticals and could potentially have biological activity .
Molecular Structure Analysis
The compound contains a pyrimidine ring, a 1,2,4-triazole ring, and a thioether group. The presence of these heterocyclic rings and functional groups could potentially influence the compound’s reactivity and interactions with biological targets .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the functional groups present. For example, the presence of the polar pyrimidine and triazole rings could influence the compound’s solubility .Scientific Research Applications
Chemical Reactions and Synthesis
Compounds with similar structural features, such as pyrimidine and triazole derivatives, are often involved in chemical reactions that lead to a variety of products. For example, derivatives of 1,3-oxazine-2,4(3H)-diones undergo reactions with amines under various conditions, leading to the formation of products like pyrimidines, acetoacetamides, and urethanes (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989). Such reactions highlight the reactivity and potential applications of compounds containing pyrimidine structures in synthetic chemistry.
Structural Characterization and Properties
The structural characterization of related compounds, such as 4-arylhexahydro-1H,3H-pyrido[1,2-c]pyrimidine-1,3-diones, reveals the formation of centrosymmetric dimers through intermolecular hydrogen bonds. These studies provide insights into the molecular conformation and potential intermolecular interactions of similar compounds (Wolska & Herold, 2000).
Potential Applications in Materials Science
The synthesis and characterization of compounds like thiazolidinedione (TD) and their composites with materials like poly lactic acid (PLA) demonstrate potential applications in areas such as bioplastic scintillation and the development of luminescent materials (Pai, Kunhanna, Uwabagira, Murari, & Holla, 2020). These studies suggest that compounds with similar functional groups could be explored for their luminescent properties and applications in creating eco-friendly materials.
Future Directions
properties
IUPAC Name |
6-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN5O3S/c22-13-3-1-12(2-4-13)17(29)11-32-21-27-26-18(9-15-10-19(30)25-20(31)24-15)28(21)16-7-5-14(23)6-8-16/h1-8,10H,9,11H2,(H2,24,25,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHOHMWNLBPGPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CC4=CC(=O)NC(=O)N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2713567.png)
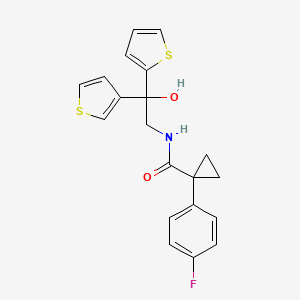
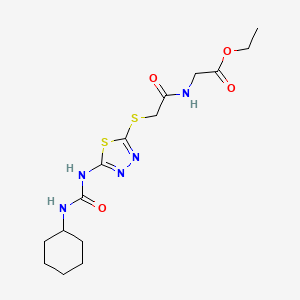
![ethyl 1-methyl-4-[(4,4,4-trifluoro-3-hydroxybutyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2713572.png)
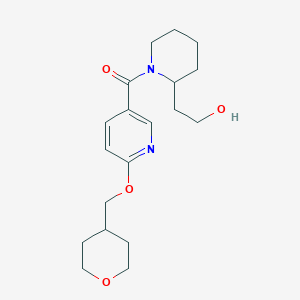
![(E)-2-cyano-N-(4-ethylphenyl)-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B2713574.png)
![N-{4-[(difluoromethyl)thio]phenyl}-6-quinoxalinecarboxamide](/img/structure/B2713577.png)
![N-(2,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2713578.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide](/img/structure/B2713580.png)
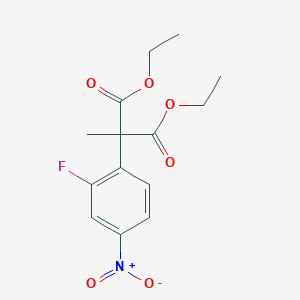
![3-cyclopropyl-6-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2713587.png)
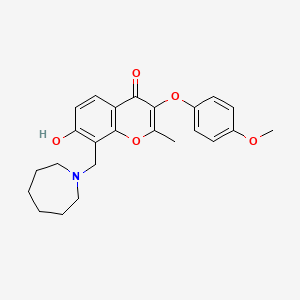
![2-Bromo-13,13-dimethyl-6,11-di(naphthalen-2-yl)-13h-indeno[1,2-b]anthracene](/img/structure/B2713589.png)
